molecular formula C16H16N2O2 B11343480 2-[(3-methoxyphenoxy)methyl]-5-methyl-1H-benzimidazole

2-[(3-methoxyphenoxy)methyl]-5-methyl-1H-benzimidazole

Cat. No.: B11343480
M. Wt: 268.31 g/mol
InChI Key: OTMVJYZUKHUYEG-UHFFFAOYSA-N
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Description

2-[(3-METHOXYPHENOXY)METHYL]-5-METHYL-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring substituted with a methoxyphenoxy methyl group and a methyl group. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-5-METHYL-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.

    Introduction of the Methoxyphenoxy Methyl Group: This step involves the reaction of the benzodiazole intermediate with 3-methoxyphenol and formaldehyde under basic conditions to form the methoxyphenoxy methyl group.

    Methylation: The final step involves the methylation of the benzodiazole ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHOXYPHENOXY)METHYL]-5-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-[(3-METHOXYPHENOXY)METHYL]-5-METHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. This compound can modulate various signaling pathways, including:

    Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.

    Receptor Binding: Binds to specific receptors, modulating their activity and downstream signaling.

    Oxidative Stress Modulation: Activates pathways involved in the regulation of oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-METHOXYPHENOXYMETHYL)OXIRANE: Similar structure with an oxirane ring instead of a benzodiazole ring.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane ring and a methoxyphenoxy methyl group.

Uniqueness

2-[(3-METHOXYPHENOXY)METHYL]-5-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular targets and pathways makes it a valuable compound in medicinal chemistry and drug design.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C16H16N2O2/c1-11-6-7-14-15(8-11)18-16(17-14)10-20-13-5-3-4-12(9-13)19-2/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

OTMVJYZUKHUYEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC(=C3)OC

Origin of Product

United States

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